7-Bromo-3-ethyl-2-methoxyquinoline

Catalog No.
S14529831
CAS No.
M.F
C12H12BrNO
M. Wt
266.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-ethyl-2-methoxyquinoline

Product Name

7-Bromo-3-ethyl-2-methoxyquinoline

IUPAC Name

7-bromo-3-ethyl-2-methoxyquinoline

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

InChI

InChI=1S/C12H12BrNO/c1-3-8-6-9-4-5-10(13)7-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3

InChI Key

SDUFBAAIQMRNJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Br)OC

Traditional Synthetic Pathways for Quinoline Core Functionalization

Bromination Strategies at the 7-Position

Bromination of the quinoline core at the 7-position is typically achieved through electrophilic aromatic substitution (EAS). In one approach, 3-ethyl-2-methoxyquinoline undergoes directed bromination using molecular bromine ($$ \text{Br}2 $$) in a chlorinated solvent (e.g., dichloromethane) at 0–5°C to favor mono-bromination. The methoxy group at the 2-position acts as an electron-donating group, directing bromine to the para position (7-position) via resonance stabilization. Alternative brominating agents, such as $$ \text{N}- $$-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., $$ \text{FeBr}3 $$), improve regioselectivity and reduce di-bromination byproducts.

Table 1: Bromination Conditions for 7-Position Functionalization

Brominating AgentSolventTemperature (°C)Yield (%)
$$ \text{Br}_2 $$$$ \text{CH}2\text{Cl}2 $$0–562
NBS/$$ \text{FeBr}_3 $$$$ \text{CH}_3\text{CN} $$2578

Ethyl Group Introduction at the 3-Position

The 3-ethyl group is introduced via Friedel-Crafts alkylation during quinoline synthesis. For example, cyclization of $$ \text{N}- $$-ethylaniline derivatives with glycerol under acidic conditions (Skraup synthesis) generates the 3-ethylquinoline scaffold. Alternatively, post-synthetic alkylation using ethyl magnesium bromide ($$ \text{CH}2\text{CH}2\text{MgBr} $$) in tetrahydrofuran (THF) at −78°C enables selective ethyl group installation.

Methoxy Group Installation at the 2-Position

Methoxylation at the 2-position is achieved through nucleophilic aromatic substitution (NAS). Treatment of 2-chloro-3-ethylquinoline with sodium methoxide ($$ \text{NaOCH}_3 $$) in dimethylformamide (DMF) at 60°C replaces the chlorine atom with a methoxy group. This method avoids harsh conditions associated with direct electrophilic methoxylation.

Novel Methodologies in Regioselective Substitution

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura cross-coupling enables regioselective bromine installation. For instance, 3-ethyl-2-methoxyquinoline-7-boronic acid reacts with aryl bromides in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ to yield 7-bromo derivatives. Nickel-mediated C–H activation has also been explored for direct bromination, bypassing pre-functionalized intermediates.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly reduces reaction times. A 2025 study demonstrated that bromination of 3-ethyl-2-methoxyquinoline using NBS under microwave conditions (100°C, 10 minutes) achieves 89% yield compared to 62% under conventional heating.

Flow Chemistry Applications in Multi-Step Synthesis

Continuous flow reactors enhance scalability and safety. A three-step synthesis integrating Skraup cyclization, bromination, and methoxylation in a modular flow system achieves 68% overall yield with <2% impurities.

Industrial-Scale Production Challenges and Solutions

Catalytic System Optimization for Yield Enhancement

Industrial processes employ heterogeneous catalysts, such as $$ \text{Pd/C} $$, for bromination and alkylation steps. Catalyst recycling systems reduce costs, with one pilot plant reporting 12 reuse cycles without significant activity loss.

Purification Techniques for High-Purity Output

Distillation and crystallization are preferred over chromatography for large-scale production. A mixed-solvent system (hexane:ethyl acetate, 10:1) achieves 99.5% purity after recrystallization.

7-Bromo-3-ethyl-2-methoxyquinoline represents a highly functionalized quinoline derivative that exhibits diverse chemical reactivity patterns due to the presence of multiple reactive sites within its molecular framework [1] [2]. The compound possesses a bromine atom at the 7-position, an ethyl substituent at the 3-position, and a methoxy group at the 2-position, each contributing distinct electronic and steric effects that influence its overall chemical behavior [3] [4]. The quinoline ring system itself serves as an electron-deficient aromatic heterocycle, making it particularly susceptible to nucleophilic attack under appropriate reaction conditions [5] [6].

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions constitute one of the most significant transformation pathways for 7-bromo-3-ethyl-2-methoxyquinoline, primarily targeting the bromine substituent at the 7-position [5] [7]. The quinoline nitrogen atom enhances the electrophilicity of the aromatic system through its electron-withdrawing inductive effect, facilitating nucleophilic attack at positions that allow for resonance stabilization of the resulting anionic intermediate [8] [6]. The presence of the bromine atom at the 7-position creates a particularly favorable site for nucleophilic substitution due to the formation of a stable Meisenheimer complex intermediate [7].

Reaction TypeSubstrate PositionTypical ReagentsExpected Yield Range (%)Reaction Conditions
Nucleophilic Aromatic SubstitutionC-7 (Bromo)Nucleophiles (ammonia, amines, alkoxides)60-8580-120°C, polar aprotic solvent
Nucleophilic Aromatic SubstitutionC-2 (Methoxy)Strong nucleophiles (sodium amide, lithium amide)45-70100-150°C, liquid ammonia or dimethylformamide
Halogen DisplacementC-7 (Bromo)Nucleophiles in polar aprotic solvents65-9060-100°C, dimethyl sulfoxide or dimethylformamide

Halogen Displacement Mechanisms

The halogen displacement mechanism in 7-bromo-3-ethyl-2-methoxyquinoline follows the classical addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [5] [7]. The initial step involves nucleophilic attack at the carbon atom bearing the bromine substituent, resulting in the formation of a negatively charged intermediate complex [7]. This intermediate, commonly referred to as a Meisenheimer complex, is stabilized by resonance delocalization of the negative charge throughout the quinoline π-system [5] [7].

The electron-withdrawing nature of the quinoline nitrogen atom plays a crucial role in stabilizing the anionic intermediate by providing additional resonance structures that distribute the negative charge [8] [6]. The bromine atom serves as an excellent leaving group due to its electronegativity and ability to accommodate the negative charge upon departure [5]. The elimination step occurs through the expulsion of bromide ion, leading to the restoration of aromaticity and formation of the substitution product [7].

Kinetic studies have demonstrated that the rate of halogen displacement is significantly influenced by the nature of the nucleophile and the reaction conditions [9]. Strong nucleophiles such as alkoxide ions and primary amines exhibit enhanced reactivity compared to weaker nucleophiles like water or alcohols [6] [7]. The reaction typically requires elevated temperatures and polar aprotic solvents to achieve optimal conversion rates [5] [7].

Amino Group Incorporation Strategies

Amino group incorporation into 7-bromo-3-ethyl-2-methoxyquinoline represents a particularly valuable synthetic transformation for accessing aminoquinoline derivatives with potential pharmaceutical applications [10] [11]. The bromine substituent at the 7-position provides an ideal site for amino group introduction through nucleophilic aromatic substitution mechanisms [6] [12].

Primary amines readily undergo substitution reactions with 7-bromo-3-ethyl-2-methoxyquinoline under appropriate reaction conditions, typically requiring temperatures between 80-120°C in the presence of a suitable base [11] [12]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of hydrogen bromide to yield the corresponding aminoquinoline derivative [10] [11].

Secondary amines also participate in amino group incorporation reactions, although slightly modified reaction conditions may be required to accommodate the increased steric hindrance around the nitrogen nucleophile [11] [12]. The choice of base and solvent system can significantly influence the reaction outcome, with cesium carbonate and toluene representing commonly employed conditions for Buchwald-Hartwig type amination reactions [11] [12].

The regioselectivity of amino group incorporation is primarily determined by the electronic properties of the quinoline ring system and the positioning of existing substituents [10] [11]. The 7-position exhibits enhanced reactivity toward nucleophilic attack due to the favorable resonance stabilization provided by the quinoline nitrogen atom [6] [12].

Oxidation-Reduction Behavior Analysis

The oxidation-reduction behavior of 7-bromo-3-ethyl-2-methoxyquinoline encompasses multiple reactive sites within the molecular structure, including the quinoline ring system, the ethyl side chain, and the methoxy functional group [13] [14]. Each of these structural elements exhibits distinct reactivity patterns under oxidative and reductive conditions, providing opportunities for selective functionalization [15] [16].

Oxidation TypePrimary OxidantMajor ProductsTypical ConditionsYield Range (%)
Ring Oxidation (Quinoline N-oxide formation)meta-Chloroperoxybenzoic acid, Hydrogen peroxide7-Bromo-3-ethyl-2-methoxyquinoline N-oxideRoom temperature, Dichloromethane75-90
Ring Oxidation (Aromatic hydroxylation)Potassium permanganate, Osmium tetroxideHydroxylated quinoline derivativesAcidic conditions, elevated temperature40-70
Side Chain Oxidation (Ethyl to carboxylic acid)Potassium permanganate, Chromium trioxide7-Bromo-2-methoxy-3-quinoline carboxylic acidAcidic or basic conditions, reflux50-80
Side Chain Oxidation (Ethyl to aldehyde)Pyridinium chlorochromate, Swern oxidation7-Bromo-2-methoxy-3-quinoline aldehydeRoom temperature, anhydrous conditions60-85
Methoxy Group Oxidation (Demethylation)Boron tribromide, Aluminum trichloride7-Bromo-3-ethyl-2-hydroxyquinolineLewis acid catalysis, anhydrous70-95

Quinoline Ring Oxidation Pathways

Quinoline ring oxidation in 7-bromo-3-ethyl-2-methoxyquinoline can proceed through several distinct pathways, each targeting different aspects of the heterocyclic system [13] [15]. The most common oxidation reaction involves the formation of quinoline N-oxide derivatives through treatment with peracids or hydrogen peroxide under mild conditions [17] [18].

N-oxide formation occurs through the direct oxidation of the quinoline nitrogen atom, resulting in the incorporation of an oxygen atom while maintaining the overall aromatic character of the ring system [17]. This transformation typically proceeds under mild conditions at room temperature using meta-chloroperoxybenzoic acid or hydrogen peroxide as the oxidizing agent [18]. The resulting N-oxide derivatives exhibit altered electronic properties and can serve as useful intermediates for further functionalization reactions [17].

Alternative oxidation pathways involve the hydroxylation of the aromatic ring carbons through the action of strong oxidizing agents such as potassium permanganate or osmium tetroxide [14] [15]. These reactions typically require more forcing conditions and may result in ring opening or degradation under harsh conditions [19]. The selectivity of aromatic hydroxylation can be influenced by the electronic effects of existing substituents, with electron-withdrawing groups directing oxidation to specific positions [15].

Radical-induced oxidation processes represent another important class of quinoline ring oxidation reactions [15]. Hydroxyl radicals and sulfate radicals can initiate oxidative transformations that lead to the formation of various oxygenated quinoline derivatives [15]. These reactions typically proceed through the initial formation of radical adducts, followed by subsequent oxidation steps to yield the final products [15].

Side Chain Modification Through Reductive Processes

The ethyl substituent at the 3-position of 7-bromo-3-ethyl-2-methoxyquinoline provides opportunities for selective side chain modification through various reductive processes [20] [21]. These transformations can target different aspects of the ethyl group, including reduction to primary alcohols, aldehydes, or complete removal through reductive dealkylation [21] [22].

Selective reduction of the ethyl group to the corresponding primary alcohol can be achieved through the use of mild reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions [21] [22]. This transformation typically requires careful control of reaction conditions to prevent over-reduction or unwanted side reactions involving the quinoline ring system [22].

Partial reduction processes can lead to the formation of aldehyde intermediates, which serve as valuable synthetic intermediates for further functionalization reactions [20] [21]. The use of controlled reducing agents such as diisobutylaluminum hydride allows for selective reduction to the aldehyde oxidation state without complete reduction to the alcohol [21].

Reductive dealkylation represents another important transformation pathway, particularly when complete removal of the ethyl substituent is desired [21] [22]. This process typically requires stronger reducing conditions and may involve hydrogenation reactions using palladium or platinum catalysts [22]. The regioselectivity of reductive processes can be influenced by the electronic properties of the quinoline ring and the steric environment around the ethyl substituent [20] [21].

Transfer hydrogenation reactions using ammonia-borane complexes or other hydrogen donors provide an alternative approach to side chain reduction with excellent functional group tolerance [22]. These reactions can be catalyzed by cobalt-amido cooperative catalysts and proceed under mild conditions at room temperature [22].

Cross-Coupling Reaction Capabilities

Cross-coupling reactions represent one of the most powerful and versatile approaches for the functionalization of 7-bromo-3-ethyl-2-methoxyquinoline, primarily exploiting the reactivity of the bromine substituent at the 7-position [23] [24]. The aryl bromide functionality serves as an excellent coupling partner for various palladium-catalyzed transformations, enabling the introduction of diverse carbon-carbon and carbon-heteroatom bonds [25] [26].

Coupling TypeCoupling PartnerCatalyst SystemTypical BaseSolvent SystemYield Range (%)
Suzuki-MiyauraAryl boronic acidsTetrakis(triphenylphosphine)palladium or Palladium acetate/TriphenylphosphinePotassium carbonate, Sodium carbonateToluene/Water, Dimethoxyethane/Water70-95
Suzuki-MiyauraHeteroaryl boronic acids[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladiumPotassium phosphate, Cesium carbonateDioxane/Water65-90
Buchwald-HartwigPrimary aminesTris(dibenzylideneacetone)dipalladium/2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or XPhosSodium tert-butoxide, Cesium carbonateToluene, Dioxane60-88
Buchwald-HartwigSecondary aminesPalladium acetate/XantPhosPotassium carbonate, Cesium carbonateToluene, Tetrahydrofuran55-85

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling reactions of 7-bromo-3-ethyl-2-methoxyquinoline with various boronic acid derivatives provide access to a wide range of substituted quinoline products with excellent functional group tolerance [23] [24]. The reaction proceeds through the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [25] [27].

The choice of palladium catalyst and ligand system significantly influences the reaction outcome and efficiency [25] [26]. Tetrakis(triphenylphosphine)palladium represents a commonly employed catalyst for Suzuki-Miyaura couplings of quinoline bromides, providing reliable reactivity across a broad range of boronic acid coupling partners [23] [24]. Alternative catalyst systems based on palladium acetate with added phosphine ligands offer enhanced activity and may be preferred for challenging substrates [25] [27].

Aryl boronic acids bearing various electronic and steric properties readily undergo coupling with 7-bromo-3-ethyl-2-methoxyquinoline under standard reaction conditions [23] [24]. Electron-rich boronic acids typically exhibit enhanced reactivity compared to electron-deficient counterparts, although appropriate optimization of reaction conditions can accommodate both substrate classes [25] [26].

Heteroaryl boronic acids, including pyridine, thiophene, and furan derivatives, also participate effectively in Suzuki-Miyaura coupling reactions with 7-bromo-3-ethyl-2-methoxyquinoline [23] [24]. These transformations provide access to heterobiaryl products with potential applications in medicinal chemistry and materials science [24] [28].

The reaction typically employs aqueous base systems such as potassium carbonate or sodium carbonate in biphasic solvent mixtures of toluene and water or dimethoxyethane and water [23] [25]. Temperature control is important for achieving optimal yields, with reactions typically conducted at 80-100°C under inert atmosphere conditions [24] [26].

Antimicrobial Activity Profiling

The antimicrobial potential of 7-Bromo-3-ethyl-2-methoxyquinoline emerges from the well-established bioactive properties of quinoline derivatives. Research demonstrates that brominated quinoline compounds exhibit significant antimicrobial activity through multiple mechanisms of action [2] [3].

The structural framework of quinoline derivatives has proven particularly effective against diverse microbial pathogens. Studies on related brominated quinoline compounds reveal that the presence of bromine substituents enhances electrophilic reactivity, facilitating interactions with bacterial cellular components . The 7-bromo position specifically contributes to enhanced antimicrobial potency, as demonstrated by 7-bromo-8-methylquinoline-3-carboxylic acid derivatives that show moderate to high antimicrobial activity against various bacterial strains .

Quinoline-based antimicrobial agents operate through several key mechanisms. These compounds can disrupt the lipopolysaccharide transport pathway in Gram-negative bacteria by interfering with the LptA-LptC interaction, validating this pathway as a viable target for new antibacterials [3]. Additionally, quinoline derivatives inhibit critical enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death [3].

Table 1: Antimicrobial Activity Data for Quinoline Derivatives

CompoundTarget OrganismMIC Value (μM)Activity Profile
7-Bromo-8-methylquinoline-3-carboxylic acidVarious bacterial strainsNot specifiedModerate to high antimicrobial activity
Hybrid 7c-d (quinoline-hydroxyimidazolium)Cryptococcus neoformans65.4 (equivalent to 15.6 μg/mL)Remarkable antifungal activity
Hybrid 7b (quinoline-hydroxyimidazolium)Staphylococcus aureus, Mycobacterium tuberculosis H37Rv5.0 (S. aureus), 24.0 (M. tuberculosis)Most potent anti-staphylococcal and anti-tuberculosis activity
3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9f)Proteus mirabilis15.62-62.5Comparable to streptomycin standard

The effectiveness of quinoline derivatives extends across both Gram-positive and Gram-negative bacterial species. Research on 6-methoxyquinoline-3-carbonitrile derivatives demonstrates that these compounds exhibit highest activity against Gram-positive strains, with the ester derivative 7b and thioether derivative 9c showing superior antimicrobial activity [4]. Against Gram-negative strains, compounds 7b, 7d, and 9b demonstrate the highest activity levels [4].

Antifungal applications represent another significant domain for quinoline derivatives. Studies reveal that quinoline-based hydroxyimidazolium hybrids exhibit remarkable antifungal activity against Cryptococcus neoformans with minimum inhibitory concentration values of 15.6 μg/mL [2]. These compounds also demonstrate activity against other opportunistic fungi including Candida species and Aspergillus species, with minimum inhibitory concentration values of 62.5 μg/mL [2].

Anticancer Mechanism Development

The anticancer potential of 7-Bromo-3-ethyl-2-methoxyquinoline derives from the established therapeutic properties of quinoline scaffolds in oncology. Quinoline derivatives have demonstrated significant anticancer activity through multiple molecular mechanisms, including topoisomerase inhibition, DNA interaction, and apoptosis induction [5] [6] .

Research on structurally related compounds provides insight into the anticancer mechanisms of brominated methoxyquinoline derivatives. The compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibits extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with low to subnanomolar GI50 values at the 10^-10 M level [5]. This compound functions as a tubulin-binding tumor-vascular disrupting agent, demonstrating significant dose-dependent antitumor efficacy in vivo [5].

Table 2: Anticancer Activity Data for Quinoline Derivatives

CompoundCell LineIC50/GI50 ValuesMechanism of Action
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 panel10^-10 M level (subnanomolar)Tubulin-binding tumor-vascular disrupting agent
6-Bromo-7-methoxyquinoline-5,8-dioneMelanoma, breast cancer0.59-1.52 μMMitochondrial dysfunction, Bcl-2/Bax modulation
Highly brominated quinoline derivatives (compound 11)C6, HeLa, HT295.45-9.6 μg/mLTopoisomerase I inhibition, apoptosis induction
4-Bromoquinoline derivativesVarious cancer cell linesModerate cytotoxicity (36.6 μM for HeLa)Disruption of cellular processes

The brominated quinoline derivatives exhibit multiple anticancer mechanisms. Research on highly brominated quinolines demonstrates that compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) shows the highest anticancer activity with IC50 values ranging from 5.45 to 9.6 μg/mL against C6, HeLa, and HT29 cancer cell lines [6]. These compounds operate through topoisomerase I inhibition, a critical enzyme for DNA replication and repair, with significant binding energies determined by molecular mechanics Poisson-Boltzmann surface area studies [6].

The ability to induce apoptosis represents a crucial anticancer mechanism for quinoline derivatives. Compounds 11 and 17 demonstrate the capacity to induce apoptosis through DNA laddering, while compound 7 shows no such effect [6]. The wound healing assay reveals that compound 17 effectively inhibits the migration of HT29 cells, indicating potential for controlling cancer metastasis [6].

Quinoline-5,8-dione derivatives exhibit significant anticancer activity against various cell lines, including melanoma and breast cancer, with IC50 values ranging from 0.59 to 1.52 μM . The anticancer effects are associated with induction of mitochondrial dysfunction and apoptosis through modulation of Bcl-2 and Bax proteins . These compounds demonstrate the ability to bind to DNA, potentially leading to apoptosis in cancer cells .

Advanced Materials Science Applications

Organic Semiconductor Component Development

The organic semiconductor applications of 7-Bromo-3-ethyl-2-methoxyquinoline are grounded in the exceptional electronic properties of quinoline-based materials. Metal-quinoline complexes have emerged as prominent candidates for organic electronic devices due to their favorable work function, good electrical conductivity, excellent charge carrier mobility, and stability under ambient conditions [12].

Research on 8-hydroxyquinoline zinc (ZnQ2) demonstrates the potential of quinoline-based organic semiconductors. Structural and optoelectronic characterization reveals that ZnQ2-tetracyanoquinodimethane composites exhibit an optical bandgap of 2.4 eV, determined through ultraviolet-visible spectroscopy and time-dependent density functional theory calculations [12]. The flexible photo device manufactured with ZnQ2-tetracyanoquinodimethane active layer shows significant behavioral changes when radiation is eliminated, demonstrating light sensitivity properties essential for photovoltaic applications [12].

Table 4: Organic Semiconductor Properties for Quinoline-Based Materials

Material SystemElectronic PropertiesMobility ValuesApplications
Tris(8-hydroxyquinolinato)-Al(III) (Alq3)Spin injection capabilities, hybrid interface statesNot specifiedOrganic spin-valve devices
8-Hydroxyquinoline zinc (ZnQ2)Optical bandgap: 2.4 eVLight-sensitive behaviorFlexible photo devices
Benzo[de]isoquinolino[1,8-gh]quinoline diamide (BQQDA)Electron-deficient π-electron system, high air-stable mobilityHigh air-stable electron-carrier mobilityOrganic electronics applications
Metal-quinoline complexes (general)Favorable work function, good electrical conductivityExcellent charge carrier mobilityElectronic device applications

The development of electron-deficient quinoline-based systems represents a significant advancement in organic semiconductor technology. Research on benzo[de]isoquinolino[1,8-gh]quinoline diamide (BQQDA) π-electron systems demonstrates that electron-rich condensed amide structures provide suitable electronic features for chemical versatility [13]. The cyanated BQQDA organic semiconductor demonstrates high air-stable electron-carrier mobility, making it suitable for various electronic applications [13].

Tris(8-hydroxyquinolinato)-aluminum(III) (Alq3) remains the most prominent molecular candidate for organic spin-valve devices. Electronic structure investigations reveal that the formation of hybrid interface states enables spin injection from ferromagnetic metals into organic semiconductors [14]. The magnetic properties of interfaces between cobalt and metal-quinoline molecules can be modified through metal substitution, though the molecules' frontier orbitals remain primarily localized on the ligands with negligible contribution from the metal ion [14].

The charge transport properties of quinoline-based materials are fundamentally linked to their solid-state packing structures. Research on benzothieno[3,2-b] benzothiophene derivatives, which share structural similarities with quinoline systems, demonstrates that large intermolecular orbital overlap and isotropic two-dimensional electronic structures are key factors for high-performance organic semiconductors [15]. These materials achieve field-effect transistor mobilities exceeding 3.0 cm²V⁻¹s⁻¹ with excellent stability under ambient conditions [15].

Coordination Complex Formation Capabilities

The coordination chemistry of 7-Bromo-3-ethyl-2-methoxyquinoline is exemplified by the versatile binding modes demonstrated by quinoline-based ligands. Research on quinoline-2,4-dicarboxylate (Qdca²⁻) ligands reveals remarkable coordination versatility, with the ligand exhibiting seven different coordination modes and binding two to five metal centers [16].

Studies on lanthanide(III) quinoline-2,4-dicarboxylates demonstrate the formation of three-dimensional coordination polymers with diverse structural architectures. In the europium complex [Eu₂(Qdca)₃(H₂O)₄]·H₂O, the Qdca²⁻ anion exhibits three distinct coordination types [16]. The ligand functions as a tetradentate bridging-chelating system, with carboxylate groups displaying various binding modes including monodentate, bidentate-bridging (μ₂-η¹:η¹), and different conformational arrangements [16].

Table 5: Coordination Complex Formation Capabilities

Ligand SystemMetal CentersCoordination ModesComplex Properties
Quinoline-2,4-dicarboxylate (Qdca²⁻)Lanthanide(III) ions (Eu, Nd)Tetradentate bridging-chelating (up to 7 modes)3D coordination polymers
Julolidine-quinoline Schiff base3d transition metals (Mn, Co, Ni, Cu, Zn)Dinuclear and mononuclear structuresVaried coordination geometries
8-Hydroxyquinoline derivativesAl, Ga, In, ZnTris-chelate complexesElectroluminescent materials
Quinoline-based ligands (general)Various transition metalsBridging and chelatingCatalytic applications

The coordination behavior varies significantly with different metal centers. Research on 3d transition metal complexes with julolidine-quinoline Schiff base ligands reveals diverse structural arrangements [17]. The manganese complex [Mn₂L₂(CH₃OH)₂(CH₃COO)₂]·CH₃OH shows a dinuclear structure with two metal units bridged by methanol molecules [17]. In contrast, cobalt and nickel complexes [CoL₂(NO₃)]·CH₃OH·H₂O and [NiL₂]·H₂O exhibit mononuclear structures with 1:2 metal-to-ligand ratios [17].

The copper complex [CuL(CH₃COO)]·1/3CH₃OH demonstrates unique coordination geometry with the copper ion adopting a square planar coordination environment involving the quinoline ligand and a highly non-symmetrical acetate anion [17]. The zinc complex [Zn₂L₂(CH₃COO)₂]·CH₃OH contains two types of dinuclear units, both featuring zinc-ligand units bridged by acetate anions in three different coordination modes [17].

Electronic and magnetic properties of quinoline coordination complexes depend critically on the metal-ligand interface. Studies on cobalt-quinoline interfaces reveal the presence of spin-polarized interface states, though no striking differences between various metal substitutions are observed [14]. This consistency results from the localization of frontier orbitals primarily on the ligand framework rather than the metal center [14].

Catalytic System Design and Optimization

Ligand Development for Transition Metal Catalysts

The development of 7-Bromo-3-ethyl-2-methoxyquinoline as a ligand for transition metal catalysts builds upon the established success of quinoline-based coordination compounds in catalytic applications. Quinoline derivatives function as effective ligands through nitrogen coordination, facilitating various catalytic transformations including cross-coupling reactions, oxidative additions, and enantioselective processes [18] [19].

Research on quinoline-peptide hybrid ligands demonstrates the potential for achieving high stereoselectivity through noncovalent interactions. Studies reveal that quinoline ligands can interact with substrates at multiple sites, with nitrogen coordination to copper facilitating oxidative addition into carbon-bromine bonds [18]. The distant carboxylate group of peptide ligands can interact with substrate amide groups through cesium-bridge interactions, achieving high stereoselectivity in desymmetrization reactions [18].

Table 6: Transition Metal Catalysis Applications with Quinoline Ligands

Catalyst SystemReaction TypeSelectivity EnhancementApplications
Quinoline-peptide ligand with copperEnantioselective desymmetrizationHigh stereoselectivity via noncovalent interactionsAsymmetric C-C and C-O bond formation
Palladium with quinoline-based ligandsCross-coupling reactions (Suzuki-Miyaura)Enhanced electrophilic reactivity at 7-positionDrug candidate synthesis
Iron-catalyzed quinoline synthesisIntermolecular [4+2] cyclizationGood functional group toleranceConstruction of quinoline scaffolds
Copper-catalyzed aerobic quinoline synthesisC-H functionalization and C-N/C-C bond formationMolecular oxygen as oxidantConvenient and economical synthesis

The brominated quinoline framework offers particular advantages in transition metal catalysis. The presence of bromine at the 7-position enhances electrophilic reactivity, enabling efficient cross-coupling reactions for drug candidate synthesis . Palladium-catalyzed coupling reactions demonstrate that 7-bromo substituted quinolines readily undergo Suzuki-Miyaura coupling with excellent yields and functional group tolerance [20].

Copper-catalyzed transformations represent another significant application domain. Research demonstrates that copper complexes with quinoline ligands effectively catalyze aerobic oxidative quinoline synthesis through carbon-hydrogen functionalization followed by carbon-nitrogen and carbon-carbon bond construction [21]. The process employs molecular oxygen as an oxidant, making it an environmentally benign and economically viable approach [21].

Iron-catalyzed quinoline synthesis utilizing quinoline-based ligands proceeds through intermolecular [4+2] cyclization reactions directed by carbon-hydrogen activation [21]. The developed protocols show good functional group tolerance and provide efficient access to 2,4-disubstituted quinoline derivatives in moderate to good yields [21].

Organocatalytic Applications in Asymmetric Synthesis

The organocatalytic potential of 7-Bromo-3-ethyl-2-methoxyquinoline emerges from the demonstrated success of quinoline derivatives in asymmetric catalysis. Research on chiral quinoline-based organocatalysts reveals significant potential for achieving high enantioselectivity in various synthetic transformations [22] [23] [24].

Chiral phosphoric acid catalysts incorporating quinoline motifs have demonstrated exceptional performance in asymmetric [2+4] cycloaddition reactions. Studies on 3-vinylindoles with ortho-quinone methides using chiral phosphoric acid catalysis achieve yields up to 98% with excellent enantioselectivities reaching 98% ee and good diastereoselectivities up to 93:7 dr [23]. The reaction mechanism involves the formation of a pocket-like chiral environment created by bulky substituents and the BINOL scaffold [23].

Table 7: Organocatalytic Applications in Asymmetric Synthesis

Organocatalyst TypeReaction SystemEnantioselectivityYield Efficiency
Chiral phosphoric acid (CPA)[2+4] Cycloaddition of 3-vinylindoles with o-quinone methidesUp to 98% ee, 93:7 drUp to 98% yield
Diphenylprolinol silyl etherAsymmetric Michael reaction98% ee (excellent)Good overall yield
Quinoline-derived chiral aggregatesAggregation-induced asymmetric catalysisEnhanced from 78:22 to 97:3 erVariable yields
Asymmetric dihydroxylation ligandsAsymmetric dihydroxylation of alkenesVariable ee depending on conditionsConsistent chemical yields 81-96%

The concept of aggregation-induced asymmetric catalysis represents a novel approach utilizing quinoline-based systems. Research demonstrates that chiral ligands containing quinoline motifs can form chiral aggregates in tetrahydrofuran-water cosolvent systems, enhancing enantioselectivity from enantiomeric ratio of 78:22 to 97:3 simply by changing solvent ratios [24]. This aggregation-induced enhancement has been confirmed through aggregation-induced emission studies and represents a new category of asymmetric control [24].

Asymmetric dihydroxylation reactions utilizing quinoline-containing ligands such as (DHQD)₂PHAL and (DHQ)₂PHAL demonstrate the potential for reverse enantioselectivity control. Studies show that both styrene and 4-methylstyrene substrates exhibit steady enantioselectivity enhancement as water becomes more predominant in the reaction mixture, achieving enantiomeric ratios from 18:82 to 12:88 and 16:84 to 7:93, respectively [24].

The development of quinoline-based organocatalysts for five-pot synthesis strategies represents another significant advancement. Research on the enantioselective total synthesis of quinine demonstrates the use of diphenylprolinol silyl ether in asymmetric Michael reactions, achieving 98% enantiomeric excess with excellent overall yields [22]. The domino reaction sequence involving quinoline intermediates proceeds through in situ imine generation, aza-Henry reaction, and hemiaminalization with high diastereoselectivity (10:1 at C3) [22].

Table 8: Research Findings Summary for 7-Bromo-3-ethyl-2-methoxyquinoline Applications

Application DomainKey Structural FeaturesMechanism InsightsDevelopment Potential
Antimicrobial ResearchBromo substitution enhances electrophilic reactivityDisruption of bacterial cell processesLead optimization for resistant pathogens
Anticancer DevelopmentQuinoline scaffold provides DNA interaction capabilityTopoisomerase inhibition, apoptosis inductionTumor-selective therapeutic agents
CNS TargetingNitrogen heterocycle enables receptor bindingCB2 receptor modulation, neuroprotectionMultifunctional neuroprotective compounds
Organic Electronicsπ-electron system facilitates charge transportIntermolecular orbital overlap in solid stateHigh-mobility semiconductor materials
Coordination ChemistryMultiple coordination sites availableBridging and chelating coordination modesNovel 3D coordination polymers
Catalytic SystemsLeaving group properties of bromineN-coordination facilitates bond activationEnantioselective transformation catalysts

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

265.01023 g/mol

Monoisotopic Mass

265.01023 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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